molecular formula C11H9NO3 B1309432 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid CAS No. 21298-80-6

2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid

Cat. No.: B1309432
CAS No.: 21298-80-6
M. Wt: 203.19 g/mol
InChI Key: UXVHMJOEWPQFFT-UHFFFAOYSA-N
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Description

2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid (CAS 21298-80-6) is a high-value quinoline derivative with a molecular formula of C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol. This compound serves as a versatile building block in organic synthesis and medicinal chemistry, particularly in the development of novel anticancer agents . Scientific research has demonstrated that derivatives synthesized from this quinoline scaffold exhibit significant antiproliferative activity against various human cancer cell lines. One study highlighted a potent derivative that achieved IC₅₀ values of 1.2 ± 0.2 µM and 1.4 ± 0.2 µM against MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cell lines, respectively . The mechanism of action for these active compounds involves inducing programmed cell death; treatment with the active derivative led to cell cycle arrest at the G2/M phase and activated both intrinsic and extrinsic apoptotic pathways. This was supported by studies showing the modulation of key apoptotic markers, including increased levels of Caspase-3, -8, -9, Cytochrome C, and BAX, alongside a decrease in Bcl-2 . The 2-oxo-1,2-dihydroquinoline core is a privileged structure in drug discovery, known for its presence in compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory effects . This product is intended for research purposes only and is strictly not for human or veterinary use.

Properties

IUPAC Name

2-(2-oxo-1H-quinolin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-10-5-7(6-11(14)15)8-3-1-2-4-9(8)12-10/h1-5H,6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVHMJOEWPQFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406164
Record name 2-(2-oxo-1,2-dihydroquinolin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21298-80-6
Record name 2-(2-oxo-1,2-dihydroquinolin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid typically involves the reaction of quinoline derivatives with acetic acid or its derivatives. One common method includes the acylation of quinoline-2,4-dione with acetic anhydride in the presence of a catalyst such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride and acyl chlorides facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, such as 2-hydroxyquinoline, quinoline-2,4-dione, and substituted quinoline esters and amides .

Scientific Research Applications

Synthetic Routes

The synthesis of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid typically involves:

  • Acylation of quinoline derivatives with acetic anhydride.
  • Reaction conditions optimized for temperature, pressure, and catalyst concentration to enhance yield.

Medicinal Chemistry

Enzyme Inhibition Studies : The compound has been investigated for its potential as an enzyme inhibitor. Studies suggest that it can bind to specific active sites on enzymes, blocking their activity and leading to anti-inflammatory and anti-cancer effects. For instance, recent research demonstrated that derivatives of this compound exhibited significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer), with IC₅₀ values indicating potent activity .

Mechanism of Action : The mechanism involves the activation of apoptotic pathways through the modulation of proteins such as Bax and Bcl-2. For example, a study found that treatment with a derivative of this compound resulted in increased levels of pro-apoptotic proteins and cell cycle arrest at the G2/M phase .

Compound Cell Line IC₅₀ (µM) Mechanism
8gMCF-71.575Apoptosis induction
8gPanc-11.4Cell cycle arrest

Organic Synthesis

The compound serves as a versatile building block for the synthesis of various heterocyclic compounds. Its structural features allow for:

  • Formation of esters and amides through substitution reactions.
  • Creation of more complex quinoline derivatives which are useful in drug development.

Industrial Applications

In addition to its role in medicinal chemistry, this compound is utilized in the production of:

  • Dyes and pigments.
  • Other industrial chemicals due to its reactive functional groups.

Case Study 1: Antiproliferative Activity

A study published in Molecules reported the synthesis of various triazole derivatives from this compound. Among these derivatives, compound 8g showed remarkable antiproliferative activity against MCF-7 cells with an IC₅₀ value significantly lower than that of doxorubicin, a standard chemotherapeutic agent . The study highlighted the importance of electronic effects from substituents on the quinoline scaffold affecting biological activity.

Case Study 2: Enzyme Inhibition

Research on enzyme inhibition demonstrated that derivatives of this compound could effectively inhibit specific enzymes involved in inflammatory processes. This inhibition was linked to reduced expression levels of inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anti-cancer activities . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Key Structural Features and Pharmacological Profiles of Selected Analogues

Compound Name Substituents/R-Groups Molecular Formula Key Biological Activity Reference
2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid -CH2COOH at C4 C11H9NO3 Analgesic, anti-inflammatory
(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid -Cl at C6, -Ph at C4, -CH2COOH at C3 C17H12ClNO3 Anticancer, anti-inflammatory
Rebamipide [(2RS)-2-(4-Chlorobenzoylamino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid] -CH2CH(NHCOC6H4Cl)COOH at C4 C19H15ClN2O4 Antiulcer, mucin-enhancing (dry eye)
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid -CH3 at N1, -CH2COOH at C3 C13H13NO4 Analgesic, anti-inflammatory
5-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid -CH3 at C5, -COOH at C4 C11H9NO3 SAR studies (acidic properties)

Structure-Activity Relationships (SAR)

  • Substituent Effects: C4 Position: Acetic acid or propanoic acid groups enhance solubility and receptor interaction. Rebamipide’s propanoic acid chain contributes to its mucin-enhancing effects . C6 and C3 Positions: Chloro (C6) and phenyl (C4) groups in (6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid improve anticancer activity by increasing lipophilicity and target affinity . N1 Methylation: Derivatives like 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid show enhanced analgesic efficacy due to improved metabolic stability .

Table 2: Physicochemical and Pharmacokinetic Properties

Compound pKa (COOH) logP Solubility (mg/mL) Half-Life (h)
This compound 3.2 1.5 12.8 (pH 7.4) 2.5
Rebamipide 2.8 2.1 8.3 (pH 7.4) 4.2
(6-Chloro-4-phenyl derivative) 3.5 3.0 0.9 (pH 7.4) 6.8

Biological Activity

2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an enzyme inhibitor. This compound features a unique structure that combines a quinoline core with an acetic acid moiety, which may influence its interaction with biological targets.

The molecular formula of this compound is C_11H_9N_O_3, with a molecular weight of 201.19 g/mol. The compound exhibits various chemical reactivities, including oxidation and substitution reactions, which can lead to the formation of different derivatives useful in biological studies.

The biological activity of this compound primarily involves its ability to bind to specific enzymes and receptors. Notably, it has been shown to interact with acetylcholinesterase, inhibiting its activity and potentially leading to neuroprotective effects. Additionally, studies indicate that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .

Anticancer Properties

Recent research highlights the compound's significant anticancer potential. For instance, derivative 8g achieved an IC50 value of 1.2 µM against MCF-7 breast cancer cells, demonstrating its effectiveness in inhibiting cell proliferation . The mechanism involves:

  • Cell Cycle Arrest : Treatment with compound 8g resulted in G2/M phase arrest in MCF-7 cells.
  • Apoptosis Induction : Enhanced levels of Bax protein and decreased levels of Bcl-2 were observed, indicating a shift towards pro-apoptotic signaling pathways .

Enzyme Inhibition

The compound also exhibits enzyme inhibitory properties. It has been reported to inhibit acetylcholinesterase activity effectively, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeIC50 (µM)Mechanism of Action
This compoundQuinoline derivative1.2Apoptosis induction via cell cycle arrest
2-HydroxyquinolineHydroxy derivativeVariesAntibacterial properties
Quinoline-2,4-dioneDione derivativeVariesAnticancer and antibacterial activities

Study on Antiproliferative Activity

In a study examining the antiproliferative effects of quinoline derivatives, compound 8g was identified as one of the most potent agents against MCF-7 and Panc-1 pancreatic cancer cell lines. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the compound's efficacy in inducing cancer cell death through intrinsic pathways .

Enzyme Interaction Studies

Another investigation focused on the interaction between this compound and acetylcholinesterase. The results demonstrated that the compound binds effectively at the active site of the enzyme, leading to significant inhibition that could be beneficial for therapeutic applications targeting cognitive decline.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid
Reactant of Route 2
2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.